

The Discovery and Natural Occurrence of Azelaic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium azelate*

Cat. No.: *B166650*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azelaic acid, a dicarboxylic acid with established therapeutic efficacy in various dermatological conditions, has a rich history rooted in the observation of skin microbiota. Initially identified as a metabolic byproduct of the commensal yeast *Malassezia furfur*, its journey from a curious observation to a clinically significant molecule has been driven by decades of scientific inquiry. This technical guide provides an in-depth exploration of the discovery of azelaic acid and its natural sources, presenting quantitative data, detailed experimental protocols, and visual representations of its biosynthetic pathways and analytical workflows.

The Serendipitous Discovery of Azelaic Acid

The pioneering research that unveiled the therapeutic potential of azelaic acid was conducted in the 1970s by Marcella Nazzaro-Porro and Siro Passi at the San Gallicano Dermatological Institute in Rome.^{[1][2][3]} Their initial investigations were centered on the skin lipid composition and the pathogenesis of pityriasis versicolor, a common skin condition characterized by hypo- or hyperpigmented macules. They observed that cultures of *Pityrosporum ovale* (now known as *Malassezia furfur*), a yeast naturally present on human skin, produced dicarboxylic acids when supplemented with unsaturated fatty acids.^[4]

Further studies by this research group revealed that these dicarboxylic acids, including azelaic acid, were competitive inhibitors of tyrosinase, a key enzyme in melanin synthesis.^[5] This

finding provided a biochemical explanation for the hypopigmentation observed in pityriasis versicolor and sparked interest in azelaic acid as a potential treatment for hyperpigmentary disorders.^[6]

Natural Sources of Azelaic Acid

Azelaic acid is a naturally occurring compound found in both the plant and microbial kingdoms. Its presence in various sources underscores its diverse biological roles.

Cereal Grains

Azelaic acid is present in several common cereal grains, including wheat (*Triticum* spp.), barley (*Hordeum vulgare*), and rye (*Secale cereale*).^{[7][8][9]} Its occurrence in these staple crops suggests a potential role in plant physiology, although this is an area of ongoing research. The concentration of azelaic acid in these grains can vary depending on the specific cultivar and environmental conditions.

Microbial Synthesis by *Malassezia furfur*

The most well-documented natural source of azelaic acid in the context of human biology is its production by the lipophilic yeast *Malassezia furfur*.^{[6][10]} This yeast is a common inhabitant of the human skin microbiome and utilizes skin surface lipids, particularly unsaturated fatty acids like oleic acid, as a substrate for its metabolic activities.^[5] Through a process of oxidative cleavage, *Malassezia furfur* metabolizes these fatty acids into a range of dicarboxylic acids, with azelaic acid being a prominent product.

Quantitative Analysis of Azelaic Acid in Natural Sources

The quantification of azelaic acid in complex biological matrices requires sensitive and specific analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed methods.

Natural Source	Concentration Range	Analytical Method	Reference
Whole Wheat Grain (Triticum durum)	0.96% - 3.4% (w/v) of extract	HPLC-MS	[7]
Wheat Flour (Triticum durum)	Not explicitly quantified, but present	HPLC-MS	[7]
Malassezia furfur Culture Supernatant	Dependent on substrate availability	Not specified in reviewed abstracts	

Note: Quantitative data for azelaic acid in barley and rye, and directly from *Malassezia furfur* cultures, were not readily available in the reviewed literature. The provided data for wheat represents the concentration in specific extracts and may not reflect the absolute concentration in the raw grain.

Experimental Protocols

Extraction and Quantification of Azelaic Acid from Wheat Samples

This protocol is based on the methodology described by Spaggiari et al. (2023).[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Objective: To extract and quantify azelaic acid from whole wheat grains and flour.

Materials:

- Whole wheat grains or flour
- Deionized water
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Azelaic acid standard

- High-performance liquid chromatograph coupled to a mass spectrometer (HPLC-MS)
- Ultrasound bath
- Centrifuge
- Syringe filters (0.22 µm)

Methodology:

- Sample Preparation: Grind whole wheat grains into a fine powder.
- Extraction:
 - Ultrasound-Assisted Extraction (UAE): Suspend 10 g of powdered wheat sample in 100 mL of deionized water. Sonicate the suspension in an ultrasound bath for 30 minutes at room temperature.
 - Maceration: Suspend 10 g of powdered wheat sample in 100 mL of deionized water. Stir the mixture for 24 hours at room temperature.
- Sample Clarification: Centrifuge the extracts at 4000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm syringe filter.
- HPLC-MS Analysis:
 - Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Methanol with 0.1% formic acid.
 - Gradient: A suitable gradient program to achieve separation (e.g., starting with 95% A, ramping to 100% B).
 - Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM) for the specific transition of azelaic acid (e.g., m/z 187 -> 143).
- Quantification: Prepare a calibration curve using a series of known concentrations of the azelaic acid standard. Quantify the azelaic acid in the samples by comparing their peak areas to the calibration curve.

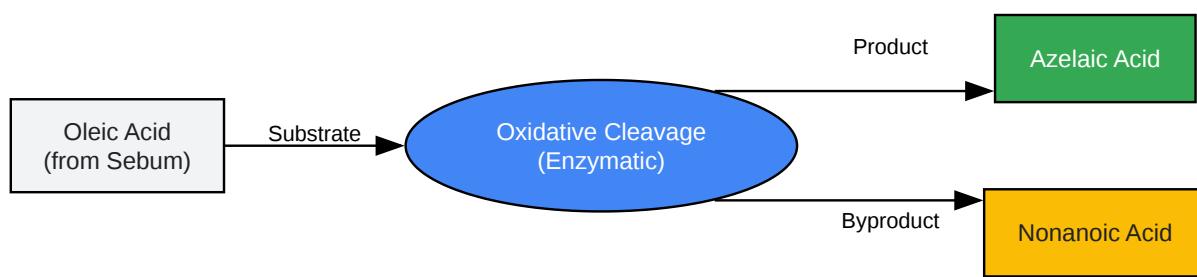
Synthesis of Azelaic Acid from Oleic Acid via Ozonolysis

This protocol is a generalized representation based on principles described in various sources.
[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Objective: To synthesize azelaic acid by the oxidative cleavage of oleic acid using ozone.

Materials:

- Oleic acid
- Solvent (e.g., acetic acid, methanol)
- Ozone generator
- Oxygen source
- Oxidizing agent (e.g., hydrogen peroxide)
- Reaction vessel with gas inlet and outlet
- Magnetic stirrer
- Cooling bath

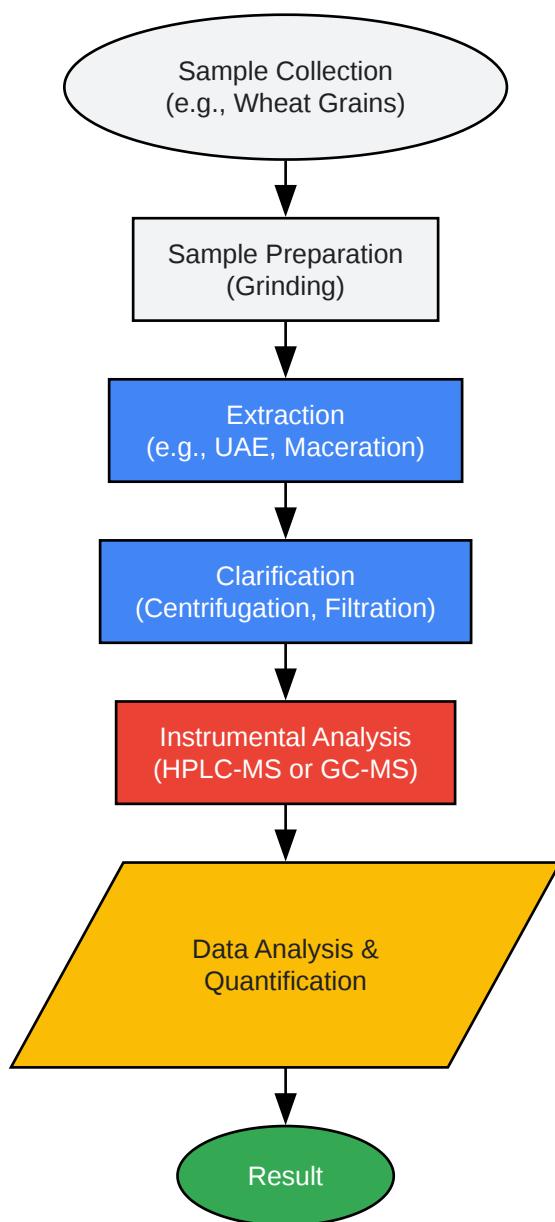

Methodology:

- Reaction Setup: Dissolve oleic acid in a suitable solvent in a reaction vessel equipped with a magnetic stirrer and a gas dispersion tube. Place the vessel in a cooling bath to maintain a low temperature (e.g., 0-5°C).
- Ozonolysis: Bubble a stream of ozone-enriched oxygen through the solution. Monitor the reaction progress (e.g., by thin-layer chromatography) until the oleic acid is consumed.
- Ozonide Decomposition: After completion of the ozonolysis, purge the solution with oxygen or an inert gas to remove excess ozone.
- Oxidative Workup: Add an oxidizing agent, such as hydrogen peroxide, to the reaction mixture. Allow the mixture to warm to room temperature and stir until the oxidative cleavage is complete. This step converts the intermediate ozonides to carboxylic acids.
- Product Isolation:
 - Remove the solvent under reduced pressure.
 - The resulting residue will contain azelaic acid and nonanoic acid.
 - Separate the two acids by a suitable method, such as fractional distillation or crystallization. Azelaic acid, being a solid at room temperature, can often be isolated by crystallization from water or other suitable solvents.
- Purification and Characterization: Recrystallize the crude azelaic acid to obtain a pure product. Confirm the identity and purity of the synthesized azelaic acid using analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Biosynthetic Pathways and Experimental Workflows

Biosynthesis of Azelaic Acid in *Malassezia furfur*

The biosynthesis of azelaic acid in *Malassezia furfur* involves the oxidative cleavage of unsaturated fatty acids, primarily oleic acid, which is abundant in human sebum. While the precise enzymatic cascade is not fully elucidated in the provided literature, the overall transformation is understood to proceed via the oxidation of the double bond.



[Click to download full resolution via product page](#)

Caption: Biosynthesis of azelaic acid by *Malassezia furfur*.

General Experimental Workflow for Azelaic Acid Analysis from Natural Sources

The following diagram illustrates a typical workflow for the extraction and quantification of azelaic acid from natural sources like cereal grains.

[Click to download full resolution via product page](#)

Caption: Workflow for azelaic acid analysis from natural sources.

Conclusion

The discovery of azelaic acid is a testament to the importance of observational science and the investigation of natural biological processes. From its origins as a metabolic product of a common skin yeast to its current use as a valuable therapeutic agent, the journey of azelaic acid highlights the potential for discovering novel bioactive compounds from natural sources. The methodologies for its synthesis and analysis are well-established, providing a solid

foundation for further research into its therapeutic applications and its physiological roles in the organisms that produce it. This guide serves as a comprehensive resource for professionals in the fields of dermatology, pharmacology, and natural product chemistry, offering a detailed overview of the foundational knowledge surrounding this remarkable dicarboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dacetomirror.sci-hub.se [dacetomirror.sci-hub.se]
- 2. The story of azelaic acid. A tribute to Marcella Nazzaro-Porro La narrazione dell'acido azelaico [ouci.dntb.gov.ua]
- 3. Azelaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. personalcaremagazine.com [personalcaremagazine.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Determination of azelaic acid in pharmaceuticals and cosmetics by RP-HPLC after pre-column derivatization. | Semantic Scholar [semanticscholar.org]
- 10. ashdin.com [ashdin.com]
- 11. Extraction and Quantification of Azelaic Acid from Different Wheat Samples (Triticum durum Desf.) and Evaluation of Their Antimicrobial and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Extraction and Quantification of Azelaic Acid from Different Wheat Samples (Triticum durum Desf.) and Evaluation of Their Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecules | Free Full-Text | Extraction and Quantification of Azelaic Acid from Different Wheat Samples (Triticum durum Desf.) and Evaluation of Their Antimicrobial and Antioxidant Activities [mdpi.com]
- 16. Scalable, sustainable and catalyst-free continuous flow ozonolysis of fatty acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Optimization of A Two-Step Method to Synthesize Azelaic Acid from Oleic Acid : Oriental Journal of Chemistry [orientjchem.org]
- 18. Sustainable production of azelaic acid from vegetable oils over a heterogeneous catalyst | CoLab [colab.ws]
- 19. US2813113A - Method of making azelaic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [The Discovery and Natural Occurrence of Azelaic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166650#discovery-and-natural-sources-of-azelaic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com